molecular formula C12H13N3O4 B6751226 1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea

1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B6751226
M. Wt: 263.25 g/mol
InChI Key: VJAIMNZKOBDMLX-UHFFFAOYSA-N
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Description

1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a hydroxyalkyne and a nitrophenyl group, suggests potential for interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea typically involves the following steps:

    Preparation of the Hydroxyalkyne Intermediate: This can be achieved through the reaction of propargyl alcohol with an appropriate alkylating agent under basic conditions.

    Formation of the Urea Derivative: The hydroxyalkyne intermediate is then reacted with an isocyanate derivative of 2-methyl-3-nitrophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted alkyne derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxybut-3-yn-2-yl)-3-phenylurea: Lacks the nitro group, potentially altering its reactivity and biological activity.

    1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methylphenyl)urea: Lacks the nitro group, which may affect its chemical properties.

    1-(1-Hydroxybut-3-yn-2-yl)-3-(3-nitrophenyl)urea: Positional isomer with the nitro group in a different position, potentially affecting its reactivity.

Uniqueness

The presence of both a hydroxyalkyne and a nitrophenyl group in 1-(1-Hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1-hydroxybut-3-yn-2-yl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-9(7-16)13-12(17)14-10-5-4-6-11(8(10)2)15(18)19/h1,4-6,9,16H,7H2,2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIMNZKOBDMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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